molecular formula C8H7N3O B1280845 Ethanone, 1-(3-azidophenyl)- CAS No. 70334-60-0

Ethanone, 1-(3-azidophenyl)-

Cat. No. B1280845
CAS RN: 70334-60-0
M. Wt: 161.16 g/mol
InChI Key: HANPLRJJHYSJSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Ethanone, 1-(3-azidophenyl)- were not found, related compounds such as 1-(4-substituted aminophenyl) ethanones have been synthesized through various methods . For instance, a new series of N-acetyl and N-formyl-pyrazoline derivatives were synthesized by reaction of 4,7-dichloroquinoline with 4-aminoacetophenone .


Molecular Structure Analysis

The molecular structure of Ethanone, 1-(3-azidophenyl)- consists of an ethanone group (a carbonyl group with a methyl group) attached to a phenyl group with an azide functional group .


Chemical Reactions Analysis

Ethanone, 1-(3-azidophenyl)- is a member of the class of organic azides, which are commonly used in click chemistry reactions. These reactions produce a water-soluble and biocompatible bond.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethanone, 1-(3-azidophenyl)-: is used in the synthesis of 1,2,3-triazole derivatives . These derivatives are a significant class of heterocycles due to their extensive range of biological activities, including antimicrobial, anticancer, anticonvulsant, and analgesic properties . The compound serves as a precursor in the cyclization process with different active methylene compounds, leading to the formation of various substituted 1,2,3-triazoles.

Asymmetric Synthesis of Pactamycin

In the field of pharmaceutical chemistry, Ethanone, 1-(3-azidophenyl)- has been utilized as a raw material for the total asymmetric synthesis of pactamycin , an antibiotic with antitumor activity . This application underscores the compound’s role in the development of complex molecules with significant therapeutic potential.

Curcumin Mimics Synthesis

The compound is also involved in the synthesis of curcumin mimics with substituted sulfonyl groups . These mimics have potential applications in medicinal chemistry, particularly in the design of molecules with anti-inflammatory and antioxidant properties.

Antagonists at Human A2B Adenosine Receptors

Ethanone, 1-(3-azidophenyl)-: is used in synthesizing selective antagonists at human A2B adenosine receptors . These receptors are implicated in various physiological processes, and antagonists can be beneficial in treating conditions like asthma, ischemia, and pain.

Antibacterial Agents

The compound has shown potential antibacterial properties, which could be harnessed in the development of new antibacterial agents . This application is particularly relevant given the increasing concern over antibiotic resistance.

HIV-1 Integrase Inhibitors

Another significant application is in the synthesis of HIV-1 integrase inhibitors . These inhibitors are crucial in the treatment of HIV/AIDS, as they prevent the integration of the viral genome into the host DNA, thereby blocking the replication of the virus.

Future Directions

Ethanone, 1-(3-azidophenyl)- and its related compounds have potential applications in various fields of chemistry. For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . This suggests potential future directions in pharmaceutical applications.

properties

IUPAC Name

1-(3-azidophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8(5-7)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPLRJJHYSJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478885
Record name Ethanone, 1-(3-azidophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(3-azidophenyl)-

CAS RN

70334-60-0
Record name 1-(3-Azidophenyl)ethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-azidophenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID40478885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-azidophenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

A mixture of 10.8g. (0.08 mole) of 3-acetylaniline in 50 ml. of water was treated with 20 ml. of concentrated HCl and cooled to 0° C. There was then added a solution of 6.07g. (0.088 mole) of NaNO2 in 20 ml. of water. The reaction mixture was aged for 20 minutes, and there was then added 25 ml. of hexane and 25 ml. of ether, followed by a solution fo 5.72g. (0.088 mole) of NaN3 in 20 ml. of water. The reaction mixture was aged for 1/2 hour at room temperature, after which the aqueous and organic components were separated, and the aqueous component extracted with 50 ml. of ether. The organic component and extract were dried over MgSO4 and concentrated under reduced pressure to 12.72g. (99%) of product whose structure as 3-acetylphenylazide was confirmed by IR.
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